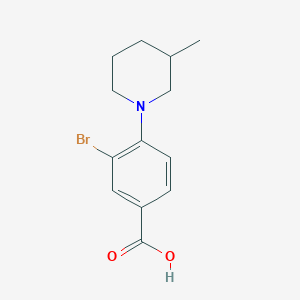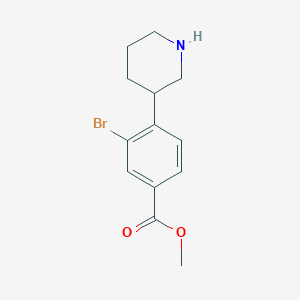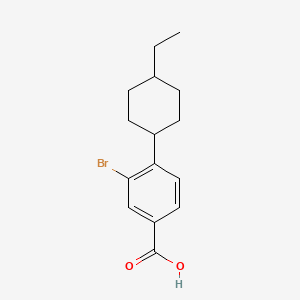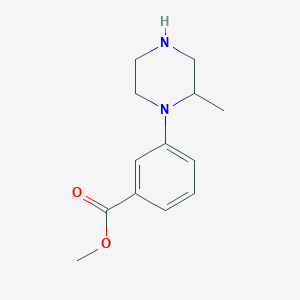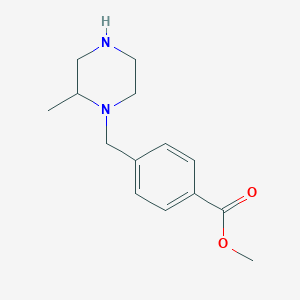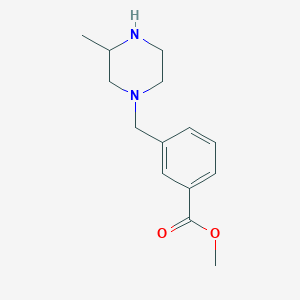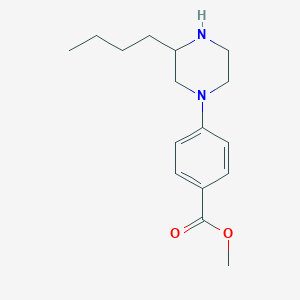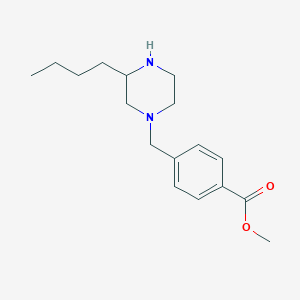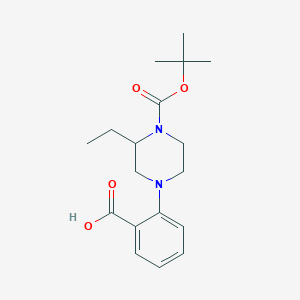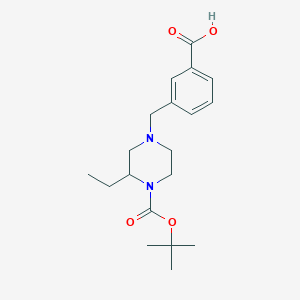
1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine” is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine”, can be achieved through the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in a process involving C–N bond cleavage . Various reagents such as alkyl halides, aryl (heteroary) halides, carboxylic acids, diaryliodonium salts, tosyl halides, activated alkynes, benzynes, etc., can be used for the preparation of the corresponding quaternary ammonium salts of DABCO .Molecular Structure Analysis
The molecular structure of “1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine” contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .Safety and Hazards
Eigenschaften
CAS-Nummer |
1131622-99-5 |
|---|---|
Produktname |
1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine |
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-5-15-13-20(10-11-21(15)18(24)25-19(2,3)4)12-14-8-6-7-9-16(14)17(22)23/h6-9,15H,5,10-13H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
PRQBVJRYQUIJEY-UHFFFAOYSA-N |
SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



